molecular formula C15H19NO2 B6522872 1-isopentyl-5,7-dimethyl-1H-indole-2,3-dione CAS No. 951899-16-4

1-isopentyl-5,7-dimethyl-1H-indole-2,3-dione

Cat. No.: B6522872
CAS No.: 951899-16-4
M. Wt: 245.32 g/mol
InChI Key: LWKKIIACFFPZII-UHFFFAOYSA-N
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Description

1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an isopentyl group at the first position and methyl groups at the fifth and seventh positions of the indole ring, along with a dione functionality at the second and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione can be synthesized through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.

    Methylation: The methyl groups at the fifth and seventh positions can be introduced through Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst.

    Formation of the Dione: The dione functionality can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation Products: More oxidized indole derivatives.

    Reduction Products: Reduced forms of the dione, such as diols.

    Substitution Products: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopentyl-5,7-dimethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-Isopentyl-5,7-dimethyl-1H-indole-2,3-dione can be compared with other similar indole derivatives, such as:

    1-Isopropyl-5,7-dimethyl-1H-indole-2,3-dione: Similar structure but with an isopropyl group instead of an isopentyl group.

    1-Isobutyl-5,7-dimethyl-1H-indole-2,3-dione: Similar structure but with an isobutyl group instead of an isopentyl group.

    This compound: Similar structure but with different substituents at the fifth and seventh positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKIIACFFPZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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